molecular formula C13H21BN2O4S B568948 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide CAS No. 1233526-31-2

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No. B568948
CAS RN: 1233526-31-2
M. Wt: 312.191
InChI Key: IAJQUMAICKULHC-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is attached to a tetrahydrothiophene ring, which is a sulfur-containing heterocycle . The compound also contains a boronic ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the aromatic pyrazole ring, the tetrahydrothiophene ring, and the boronic ester group. These groups could potentially influence the compound’s reactivity and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the boronic ester group could make the compound susceptible to hydrolysis .

Scientific Research Applications

Synthetic Techniques and Characterization

Several studies emphasize the synthesis and characterization of boronic ester derivatives. Techniques such as nucleophilic substitution reactions and Pd-catalyzed borylation have been employed to obtain compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl moiety. These compounds are characterized using spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction, confirming their molecular structures and providing detailed insights into their crystalline forms (T. Liao et al., 2022; P.-Y. Huang et al., 2021).

Density Functional Theory (DFT) Studies

DFT calculations are frequently performed to predict and analyze the molecular structure, electronic properties, and reactivity of these compounds. These theoretical studies complement experimental findings, offering a deeper understanding of the compounds' behavior at the molecular level. DFT studies have shown consistency with experimental data from X-ray diffraction, confirming the reliability of this theoretical approach in studying the properties of boronic ester derivatives (Z. Yang et al., 2021).

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it’s a useful reagent in certain chemical reactions, future research might focus on improving its stability or reactivity .

properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4S/c1-12(2)13(3,4)20-14(19-12)10-7-15-16(8-10)11-5-6-21(17,18)9-11/h7-8,11H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJQUMAICKULHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116934
Record name 1-(Tetrahydro-1,1-dioxido-3-thienyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

CAS RN

1233526-31-2
Record name 1-(Tetrahydro-1,1-dioxido-3-thienyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233526-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Tetrahydro-1,1-dioxido-3-thienyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (50 mg, 0.2 mmol), 3-bromotetrahydrothiophene 1,1-dioxide (56 mg, 0.28 mmole; ChemBridge, Cat. No. 4011807), cesium carbonate (0.25 g, 0.77 mmol) in acetonitrile (1 mL) was stirred at 90° C. overnight. After cooling it was diluted with ethyl acetate, washed with water and brine, dried over Na2SO4. After filtration the filtrate was concentrated to yield 74 mg of the product. LCMS (M+H)+: m/z=313.1
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50 mg
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0.25 g
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1 mL
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